molecular formula C14H14BrNO2 B2686944 methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate CAS No. 439094-24-3

methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate

Cat. No.: B2686944
CAS No.: 439094-24-3
M. Wt: 308.175
InChI Key: QPUSGUPFKOTZNA-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate is an organic compound that features a bromophenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrrole.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of a base such as sodium hydride.

    Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the condensation and esterification reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated aromatic compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may participate in halogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate
  • Methyl 3-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoate
  • Methyl 3-(4-iodophenyl)-3-(1H-pyrrol-1-yl)propanoate

Uniqueness

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-pyrrol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-14(17)10-13(16-8-2-3-9-16)11-4-6-12(15)7-5-11/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUSGUPFKOTZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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